

An In-depth Technical Guide to Trimethylhydrazine (CAS 1741-01-1)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylhydrazine, with the CAS number 1741-01-1, is a methylated derivative of hydrazine. It is a compound of interest in various chemical and pharmaceutical research areas due to its unique chemical properties and reactivity. This technical guide provides a comprehensive overview of **trimethylhydrazine**, including its physicochemical properties, spectroscopic data, synthesis, reactivity, and toxicological information. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Physicochemical Properties

Trimethylhydrazine is a colorless, flammable liquid. Its key physicochemical properties are summarized in the table below. It is important to note that some reported values, such as boiling point and density, show discrepancies across different sources. This may be attributable to variations in measurement conditions or sample purity.



Property	Value	Source(s)	
Molecular Formula	СзН10N2	[1][2]	
Molecular Weight	74.12 g/mol	[1][2]	
IUPAC Name	1,1,2-Trimethylhydrazine	[2]	
Synonyms	N,N,N'-Trimethylhydrazine	[1]	
CAS Number	1741-01-1	[1][2]	
Boiling Point	49.3 °C at 760 mmHg	[3]	
87.98 °C (estimate)	[1]		
Melting Point	-71.91 °C	[1]	
Density	0.787 g/cm ³	[3]	
0.8648 g/cm³ (estimate)	[1]		
Vapor Pressure	300 mmHg at 25°C	[1]	
рКа	9.15 ± 0.70 (Predicted)	[1]	

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **trimethylhydrazine**. The following tables summarize the available mass spectrometry, infrared, and nuclear magnetic resonance data.

Mass Spectrometry (MS)

Mass spectrometry data reveals the fragmentation pattern of **trimethylhydrazine** under electron ionization.



m/z	Relative Intensity	Possible Fragment
74	61.50	[M]+ (Molecular Ion)
59	99.99	[M - CH ₃]+
43	12.00	[C ₂ H ₅ N]+
42	26.50	[C ₂ H ₄ N]+

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the molecule. The following are characteristic absorption bands for **trimethylhydrazine**.

Wavenumber (cm ⁻¹)	Assignment
~3300	N-H stretch
~2950	C-H stretch (asymmetric)
~2850	C-H stretch (symmetric)
~1460	C-H bend
~1050	C-N stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR data for **trimethylhydrazine** is not readily available in the searched literature. However, based on its structure, the following proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts can be predicted.

¹H NMR (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~2.3	s	6Н	N(CH ₃) ₂
~2.5	S	3H	N-CH₃



|~3.0 | br s | 1H | N-H |

¹³C NMR (Predicted)

Chemical Shift (ppm)	Assignment
~40	N(CH₃)₂

|~50 | N-CH₃ |

Synthesis and Reactivity Synthesis

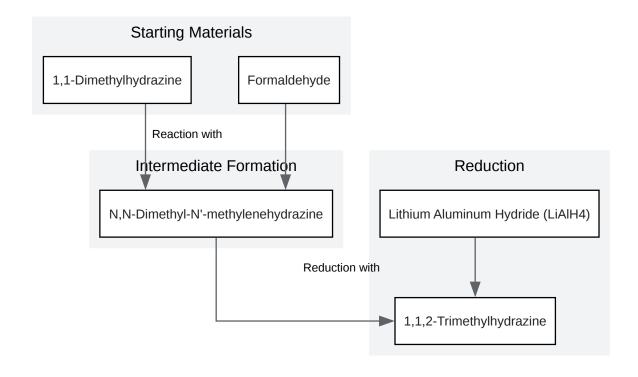
A detailed, step-by-step experimental protocol for the synthesis of 1,1,2-**trimethylhydrazine** is not readily available in the public domain literature that was searched. However, general synthetic approaches have been described.

General Synthetic Approaches:

- Reduction of N,N-dimethyl-N'-methylenehydrazine: One reported method involves the reduction of N,N-dimethyl-N'-methylenehydrazine using a reducing agent such as lithium aluminum hydride (LiAlH₄).
- Alkylation of 1,1-Dimethylhydrazine: Another potential route is the direct methylation of 1,1dimethylhydrazine using a methylating agent like methyl iodide. Careful control of reaction conditions would be necessary to favor mono-methylation at the unsubstituted nitrogen.

The following diagram illustrates a conceptual workflow for the synthesis of **trimethylhydrazine** via the reduction of N,N-dimethyl-N'-methylenehydrazine.





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Conceptual Synthesis Workflow

Reactivity

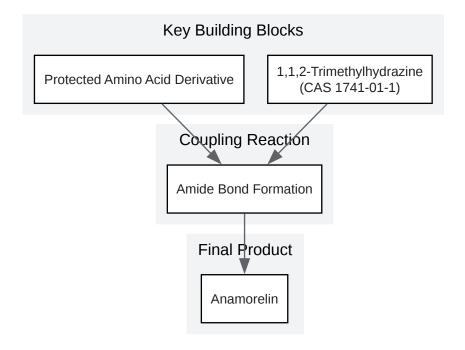
Trimethylhydrazine is a reactive compound. One notable application of its reactivity is in the formation of 1,1,1-trimethylhydrazinium iodide, a reagent used in organic synthesis. This is achieved by reacting 1,1-dimethylhydrazine with methyl iodide. While this reaction produces the quaternary ammonium salt and not **trimethylhydrazine** itself, it highlights the nucleophilic nature of the nitrogen atoms.

Applications in Drug Development

Trimethylhydrazine is listed as an intermediate in the synthesis of Anamorelin. Anamorelin is an orally active, selective ghrelin receptor agonist that has been investigated for the treatment of cancer anorexia-cachexia syndrome. The **trimethylhydrazine** moiety is incorporated into the final structure of anamorelin.

The following diagram illustrates the role of **trimethylhydrazine** as a building block in the synthesis of Anamorelin.





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Role in Anamorelin Synthesis

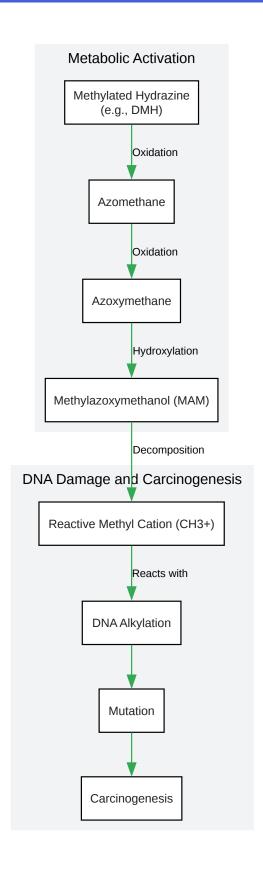
Toxicology and Safety

Trimethylhydrazine and its salts are considered to be toxic. A study on **trimethylhydrazine** hydrochloride administered in the drinking water of Swiss mice demonstrated its tumorigenicity. The study reported an increased incidence of tumors of the blood vessels (angiosarcomas), lungs (adenomas), and kidneys (adenomas) in the treated group compared to the control group.

The precise mechanism of carcinogenicity for **trimethylhydrazine** has not been fully elucidated. However, studies on related methylated hydrazines, such as 1,2-dimethylhydrazine (DMH), suggest a possible mechanism involving metabolic activation to reactive intermediates that can alkylate DNA, leading to mutations and tumor initiation.

The proposed metabolic activation and carcinogenic mechanism of action for the related compound 1,2-dimethylhydrazine is depicted below. It is plausible that **trimethylhydrazine** could undergo a similar bioactivation process.





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Proposed Carcinogenic Mechanism



Due to its toxicity and potential carcinogenicity, **trimethylhydrazine** should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment, including gloves and safety glasses.

Experimental Protocols Tumor Induction Study with Trimethylhydrazine Hydrochloride

The following is a summary of the methodology used in a study demonstrating the tumorigenicity of **trimethylhydrazine** hydrochloride in Swiss mice.

- Test Substance: **Trimethylhydrazine** hydrochloride (TMH)
- Animal Model: Outbred Swiss albino mice, 6 weeks of age at the start of the study.
- Administration: A 0.05% solution of TMH was administered for a lifetime in the drinking water.
- Control Group: An untreated control group was maintained under the same conditions.
- Endpoint: The study continued for the lifetime of the mice. Upon death, tissues were collected for histopathological examination.
- Observed Outcomes: The treated group showed a significantly higher incidence of tumors of the blood vessels, lungs, and kidneys compared to the control group.

Conclusion

Trimethylhydrazine (CAS 1741-01-1) is a reactive chemical with applications as an intermediate in pharmaceutical synthesis, notably for the drug anamorelin. While its physicochemical and spectroscopic properties are partially characterized, a detailed, publicly available synthesis protocol is lacking. A significant concern with this compound is its demonstrated tumorigenicity in animal studies, which necessitates careful handling and safety precautions. This guide provides a consolidated resource for researchers and professionals working with or considering the use of **trimethylhydrazine**, highlighting both its utility and its potential hazards. Further research is warranted to fully elucidate its biological mechanisms of action and to develop safe and efficient synthetic methodologies.



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